1-Bromo-2-chloroethane-d4
Overview
Description
1-Bromo-2-chloroethane-d4 is a deuterated derivative of 1-Bromo-2-chloroethane, a compound commonly used in organic synthesis. The deuterium atoms replace the hydrogen atoms, making it particularly useful in various scientific research applications, including NMR spectroscopy, due to its unique isotopic properties.
Mechanism of Action
Target of Action
1-Bromo-2-chloroethane-d4, also known as Ethylene bromochloride, is a compound used in organic synthesis . It is primarily used as a reagent in the preparation of potent P-glycoprotein inhibitors carrying a polycyclic scaffold . P-glycoprotein is a protein that pumps foreign substances out of cells and plays a crucial role in the absorption, distribution, and excretion of many drugs .
Mode of Action
It has been observed that the compound undergoes dissociative double ionization and multi-photon ionization when irradiated by an 800nm femtosecond laser field . This suggests that the compound may interact with its targets through a process of ionization, leading to changes at the molecular level.
Biochemical Pathways
Given its use in the synthesis of p-glycoprotein inhibitors, it can be inferred that the compound may influence pathways related to drug absorption, distribution, and excretion .
Pharmacokinetics
The compound is known to be soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Given its use in the synthesis of p-glycoprotein inhibitors, it can be inferred that the compound may have an effect on the function of p-glycoprotein, potentially influencing the absorption, distribution, and excretion of various drugs .
Action Environment
It is known that the compound should be kept in a dry, cool, and well-ventilated place . This suggests that factors such as temperature, humidity, and ventilation may influence the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-chloroethane-d4 plays a significant role in biochemical reactions, particularly as a reagent in the preparation of potent P-glycoprotein inhibitors . These inhibitors are crucial in studying drug resistance mechanisms in cancer cells. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolism. The interactions between this compound and these biomolecules are primarily based on its ability to form covalent bonds, leading to enzyme inhibition or activation.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of the compound, leading to the formation of reactive intermediates that can interact with other biomolecules. The compound’s metabolism can affect metabolic flux and the levels of specific metabolites, which may have implications for its use in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloroethane-d4 can be synthesized through the halogenation of deuterated ethane. The process typically involves the following steps:
Deuteration of Ethane: Ethane is treated with deuterium gas to replace hydrogen atoms with deuterium.
Halogenation: The deuterated ethane is then subjected to halogenation using bromine and chlorine under controlled conditions to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Deuteration: Using a catalyst to facilitate the deuteration of ethane.
Controlled Halogenation: Employing precise reaction conditions to ensure the selective halogenation of the deuterated ethane.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloroethane-d4 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atom is replaced by another nucleophile.
Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. Conditions typically involve solvents like ethanol or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used under elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2
Properties
IUPAC Name |
1-bromo-2-chloro-1,1,2,2-tetradeuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrCl/c3-1-2-4/h1-2H2/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYHHJPAARCAIE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300702 | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219795-52-4 | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219795-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-chloroethane-1,1,2,2-d4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.